molecular formula C9H7N3O B15058696 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde

1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B15058696
M. Wt: 173.17 g/mol
InChI Key: BUOWIRCBWOUYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde (CAS: 1352532-14-9) is a heterocyclic compound featuring a pyrazole ring fused to a pyridine moiety, with a carbaldehyde functional group at the 3-position of the pyrazole. Its molecular formula is C₉H₇N₃O, with a molecular weight of 173.17 g/mol. The compound’s structure combines aromatic nitrogen-containing rings, making it a versatile intermediate in coordination chemistry, medicinal chemistry, and materials science. The aldehyde group enables diverse reactivity, such as condensation reactions to form Schiff bases or coordination with metal ions, which is critical in catalysis and drug design .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1-pyridin-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H7N3O/c13-7-8-4-6-12(11-8)9-3-1-2-5-10-9/h1-7H

InChI Key

BUOWIRCBWOUYNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=CC(=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under specific conditions.

Reaction TypeReagents/ConditionsProductsYieldSource
Aldehyde to Carboxylic AcidKMnO₄ in aqueous medium (water-pyridine)Pyrazole-3-carboxylic acidHigh
Oxidative AmidationH₂O₂ (10.0 equiv) in THF, 70°CPyrazole-3-carboxamide58%

Mechanistic Insights :

  • Oxidation with KMnO₄ converts the aldehyde to a carboxylic acid, a common transformation in aliphatic aldehydes .

  • Oxidative amidation using hydrogen peroxide in THF generates carboxamides, as demonstrated by the reaction with 2-aminopyridine .

Reduction Reactions

The aldehyde group can be reduced to an alcohol using standard reagents.

Reaction TypeReagents/ConditionsProductsYieldSource
Aldehyde to AlcoholNaBH₄ in methanol or ethanolPyrazole-3-methanolNot specified

Key Observations :

  • Reduction typically employs sodium borohydride or lithium aluminum hydride, though specific yields for this compound are not explicitly reported in the literature .

Condensation Reactions

The compound participates in diverse condensation reactions, including interactions with active methylene compounds and amines.

Reaction TypeReagents/ConditionsProductsYieldSource
With Active Methylene CompoundsEthyl acetoacetate + 3,4,5-trifluorobenzeneboronic acidDihydropyridine derivatives92%
With Amines and SulfurMorpholine + elemental sulfurThioamide derivatives86%

Mechanistic Details :

  • Dihydropyridine Formation : A cyclocondensation reaction with ethyl acetoacetate and boronic acid forms dihydropyridine derivatives, leveraging the aldehyde’s reactivity .

  • Thioamidation : Reaction with amines (e.g., morpholine) and elemental sulfur under metal-free conditions yields thioamides, with yields ranging from 67% to 92% .

Thioamidation and Oxidative Amidation

The aldehyde undergoes sulfur insertion and oxidative amidation to form nitrogen-containing derivatives.

Reaction TypeReagents/ConditionsProductsYieldSource
Thioamide FormationAmine (e.g., pyrrolidine) + elemental sulfurThioamide derivatives67–92%
Oxidative AmidationH₂O₂ (10.0 equiv) in THF, 70°CPyrazole-3-carboxamide58%

Key Findings :

  • Thioamidation : The reaction with amines and sulfur proceeds rapidly (within 1–4 hours) under metal-free conditions, demonstrating the aldehyde’s reactivity .

  • Oxidative Amidation : Optimal conditions involve hydrogen peroxide in THF, achieving moderate yields for amide products .

Cyclization and Amidation

While direct cyclization of the aldehyde is less documented, related pyrazole derivatives exhibit cyclization tendencies with diamines.

Reaction TypeReagents/ConditionsProductsYieldSource
Amidation and Cyclization2,3-Diaminopyridine (with acid chloride)Imidazo[4,5-b]pyridine derivatives49–69%

Note : These reactions involve pyrazole-3-carboxylic acid derivatives rather

Scientific Research Applications

Scientific Applications of 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde

This compound is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is used in scientific research as a building block for synthesizing complex heterocyclic compounds. It is also investigated as a ligand in coordination chemistry and for its interactions with biological macromolecules. Research also explores the potential pharmacological properties of the compound, including antimicrobial and anticancer activities. It is also utilized in developing novel materials with specific electronic or optical properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions:

  • Oxidation Potassium permanganate in an aqueous medium.
  • Reduction Sodium borohydride in methanol or ethanol.
  • Substitution Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

  • Oxidation 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid.
  • Reduction 1-(Pyridin-2-yl)-1H-pyrazole-3-methanol.
  • Substitution Various substituted derivatives depending on the electrophile used.

This compound is a compound that belongs to the pyrazole family, which has gained attention for its diverse biological activities.

Antimicrobial Activity
This compound has shown antimicrobial activity against various bacterial strains, with inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Pyrazole carbaldehydes have been reported to possess Minimum Inhibitory Concentrations (MIC) in the range of 3.125 to 12.5 μg/mL against these pathogens.

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus6.25
This compoundEscherichia coli12.5

Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of this compound exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac. Some derivatives exhibited IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL.

Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research. Compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Cancer Cell LineIC50 (μM)
MDA-MB-23110
HepG215

Case Studies

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, against clinical isolates of E. coli and S. aureus. The results indicated that certain derivatives were effective at low concentrations, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde with structurally related compounds, focusing on molecular features, synthetic pathways, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Structural Features Applications/Reactivity
This compound C₉H₇N₃O Pyrazole, pyridine, aldehyde Direct pyridinyl-pyrazole linkage Schiff base synthesis, metal coordination
1-(2-Chloropyridin-3-yl)-1H-pyrrole-2-carbaldehyde C₁₀H₇ClN₂O Pyrrole, chloro-pyridine, aldehyde Chloro substituent on pyridine Enhanced electrophilicity for substitutions
Ethyl 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate C₁₁H₁₁N₃O₂ Pyrazole, pyridine, ester Ester group instead of aldehyde Prodrug design, hydrolytic stability
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde C₁₁H₁₁N₃O Pyrrole, pyridinylmethyl, aldehyde Flexible methylene linker Bioactive ligand for receptor binding
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde C₈H₁₁IN₂O₂ Iodo, ethoxyethyl, aldehyde Bulky protecting group, halogen substituent Sonogashira cross-coupling reactions

Structural Variations and Reactivity

  • Pyridine vs. Pyrrole Backbones : Replacing pyrazole with pyrrole (as in ) reduces aromatic nitrogen content, altering electronic properties. The pyrrole’s lone pair electrons enhance nucleophilic reactivity, while pyrazole’s dual nitrogen atoms increase stability and metal-binding capacity .
  • Substituent Effects: The chloro group in 1-(2-chloropyridin-3-yl)-1H-pyrrole-2-carbaldehyde increases electrophilicity, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings) . Iodo in 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde enables cross-coupling reactions (e.g., Sonogashira), which the parent compound cannot undergo without halogenation . Ester groups (e.g., in Ethyl 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate) improve solubility in organic solvents but reduce aldehyde-like reactivity, limiting use in Schiff base formation .

Biological Activity

1-(Pyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the formyl group into the pyrazole framework. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, compounds derived from pyrazole carbaldehydes have been reported to possess Minimum Inhibitory Concentrations (MIC) in the range of 3.125 to 12.5 μg/mL against these pathogens .

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus6.25
This compoundEscherichia coli12.5

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of this compound exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac. For example, some derivatives exhibited IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. Compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Cancer Cell LineIC50 (μM)
MDA-MB-23110
HepG215

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, against clinical isolates of E. coli and S. aureus. The results indicated that certain derivatives were effective at low concentrations, highlighting their potential as therapeutic agents .
  • Anti-inflammatory Mechanism : Another research focused on evaluating the anti-inflammatory effects through carrageenan-induced paw edema models in rats. The results showed that treatment with pyrazole derivatives significantly reduced edema compared to control groups, suggesting a strong anti-inflammatory effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.